(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Estra-4,9-diene-3,17-dione can be synthesized through a three-step sequence starting from δ-Lactone . The process involves:
Grignard Reaction: Reaction of δ-Lactone with a Grignard reagent.
Oxidation: Treatment with Jones reagent to form a precursor.
Domino Cyclization: The precursor undergoes a domino cyclization reaction with piperidinium acetate to yield estra-4,9-diene-3,17-dione.
Industrial Production Methods
The industrial production of estra-4,9-diene-3,17-dione typically involves the use of relatively cheap starting materials and aims to achieve high product yield while reducing production costs . The process includes Grignard reaction, oxidation, ring-closing reactions, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Estra-4,9-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Using reagents like Jones reagent.
Reduction: Potential reduction reactions to form different derivatives.
Substitution: Possible substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Grignard Reagent: Used in the initial step of the synthesis.
Jones Reagent: Employed for oxidation.
Piperidinium Acetate: Used in the domino cyclization reaction.
Major Products Formed
The major product formed from these reactions is estra-4,9-diene-3,17-dione itself, which can further be used as an intermediate in the synthesis of other steroids with progestagenic activity .
Scientific Research Applications
Estra-4,9-diene-3,17-dione has several scientific research applications:
Pharmaceuticals: It is an important intermediate in the synthesis of steroids with progestagenic activity, such as Mifepristone and Ulipristal Acetate.
Bodybuilding Supplements: Previously marketed as a bodybuilding supplement due to its anabolic properties.
Doping Control: Used in doping control studies for both human and equine sports.
Mechanism of Action
Estra-4,9-diene-3,17-dione is thought to exert its effects by acting as a prohormone of dienolone . Dienolone is structurally similar to trenbolone but lacks the C11 double bond . The compound likely interacts with androgen receptors, leading to anabolic effects such as muscle growth and increased strength .
Comparison with Similar Compounds
Similar Compounds
Dienolone: The active metabolite of estra-4,9-diene-3,17-dione.
Trenbolone: Structurally similar to dienolone but with a C11 double bond.
Androstenedione: Another anabolic-androgenic steroid with similar properties.
Uniqueness
Estra-4,9-diene-3,17-dione is unique due to its specific structure and its role as a prohormone of dienolone. Its synthesis and applications in pharmaceutical intermediates make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3 |
InChI Key |
BHTWZQKERRCPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Origin of Product |
United States |
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